TP-110 (CAS: 688737-95-3) is a highly potent, synthetic peptide-derivative proteasome inhibitor originally developed through the structural optimization of the natural product tyropeptin A [1]. It is distinguished in chemoinformatics and procurement by its strict selectivity for the chymotrypsin-like (β5) activity of the mammalian 20S proteasome, driven by an N-terminal naphthyl group and methylated hydroxy positions that enhance both target affinity and lipophilicity [2]. In industrial and advanced laboratory settings, TP-110 is primarily utilized as a highly specific biochemical probe for isolating β5-dependent proteasomal degradation pathways, as a validated structural lead for the synthesis of advanced boronic acid inhibitors, and as a potent apoptosis-inducing agent in oncology models [3]. Its defined mechanism of action and superior cell permeability make it an optimal choice for assays requiring precise proteasome inhibition without the off-target protease cross-reactivity commonly seen in earlier-generation compounds.
Substituting TP-110 with generic, broad-spectrum proteasome inhibitors (such as MG132) or clinical-grade multi-subunit inhibitors (like bortezomib) fundamentally compromises assay specificity and downstream data reproducibility [1]. While bortezomib effectively blocks the chymotrypsin-like site, it simultaneously co-inhibits the caspase-like (β1) site, confounding the analysis of subunit-specific protein degradation [2]. Similarly, the widely used benchmark MG132 exhibits significant off-target inhibition of calpains and other cellular proteases[1]. In contrast, TP-110’s unique structural modifications confer exclusive selectivity for the chymotrypsin-like catalytic site while maintaining high lipophilicity for rapid cellular uptake [3]. Utilizing non-selective alternatives in mechanistic studies or as medicinal chemistry precursors risks off-target cytotoxicity, complex degradation kinetics, and the failure to accurately isolate β5-dependent biological pathways.
TP-110 demonstrates exceptional specificity for the chymotrypsin-like (β5) site of the 20S proteasome, exhibiting an IC50 of 27 nM. In stark contrast to broad-spectrum inhibitors, it shows virtually no activity against the post-glutamyl-peptide hydrolyzing (PGPH/caspase-like) and trypsin-like sites, with IC50 values exceeding 100 μM [1]. This >3,700-fold selectivity window ensures that β1 and β2 subunits remain unaffected during treatment.
| Evidence Dimension | 20S Proteasome Subunit IC50 |
| Target Compound Data | 27 nM (Chymotrypsin-like site) |
| Comparator Or Baseline | >100 μM (PGPH and Trypsin-like sites) |
| Quantified Difference | >3,700-fold selectivity for the β5 subunit over off-target subunits. |
| Conditions | In vitro purified mammalian 20S proteasome enzymatic assay. |
Ensures researchers and assay developers can selectively isolate β5 subunit function without confounding experimental results with β1 or β2 subunit inhibition.
Through structural optimization, including the addition of an N-terminal naphthyl group, TP-110 achieves an IC50 of 12 nM in RPMI8226 multiple myeloma cells[1]. This represents a massive increase in potency compared to the baseline natural product tyropeptin A, which typically requires concentrations in the ~100 nM range to achieve similar effects [2]. The enhanced lipophilicity directly translates to superior cell permeability and growth inhibition.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
| Target Compound Data | 12 nM (TP-110) |
| Comparator Or Baseline | ~100 nM (Tyropeptin A parent compound) |
| Quantified Difference | Approximately 8- to 10-fold enhancement in cytotoxic potency. |
| Conditions | RPMI8226 human multiple myeloma cell line, 24-hour incubation. |
Provides a highly potent, cell-permeable alternative to less optimized natural products, reducing the required compound payload in sensitive oncology assays.
TP-110 serves as a highly validated structural lead for the synthesis of advanced boronic acid proteasome inhibitors. When the formyl group of TP-110 is substituted with boronates, the resulting derivatives maintain or exceed the inhibitory potency towards the chymotrypsin-like site (e.g., IC50 of 53 nM for optimized N-terminal 3,6-dichloro-2-pyridyl variants)[1]. Liquid-liquid partition chromatography is utilized to successfully purify these labile aminoboronic acid derivatives synthesized from the TP-110 scaffold [2].
| Evidence Dimension | Precursor conversion efficacy |
| Target Compound Data | Successful synthesis of boronate derivatives (IC50 = 53 nM) |
| Comparator Or Baseline | Standard peptide aldehydes (prone to rapid off-target oxidation) |
| Quantified Difference | Direct structural translation from aldehyde to highly potent boronic acid. |
| Conditions | Chemical synthesis followed by liquid-liquid partition chromatography purification. |
Makes TP-110 a critical starting material and benchmark scaffold for medicinal chemistry programs developing next-generation covalent proteasome inhibitors.
TP-110 strongly induces apoptosis in tumor cells at concentrations as low as 0.1 μg/mL by specifically reducing the levels of intrinsic inhibitor of apoptosis proteins (cIAP-1 and XIAP) [1]. While the broad-spectrum inhibitor MG132 also reduces IAPs, TP-110 achieves this targeted down-regulation without the confounding off-target calpain inhibition associated with MG132, providing a cleaner mechanistic profile for studying Fas-mediated apoptosis sensitization [1].
| Evidence Dimension | Apoptotic pathway isolation |
| Target Compound Data | Selective IAP reduction without calpain inhibition |
| Comparator Or Baseline | MG132 (IAP reduction with simultaneous calpain inhibition) |
| Quantified Difference | Cleaner mechanistic profile due to strict β5 selectivity. |
| Conditions | RPMI8226 cells, 24-hour in vitro treatment at 0.1 μg/mL. |
Validates TP-110 as a superior procurement choice for studying IAP-dependent survival pathways without off-target protease interference.
Ideal for biochemical and cellular assays requiring exclusive inhibition of the chymotrypsin-like (β5) site. TP-110 is the procurement choice over bortezomib or MG132 when researchers must avoid confounding caspase-like or trypsin-like co-inhibition[1].
Highly recommended as a validated structural lead for the synthesis and optimization of novel peptide boronic acid proteasome inhibitors, utilizing its optimized N-terminal naphthyl framework to manage labile aminoboronic acid moieties [2].
Procured as a highly potent reference compound (with IC50s in the low nanomolar range) for evaluating apoptosis mechanisms, specifically the down-regulation of cIAP-1 and XIAP in oncology models without off-target protease interference [3].
Utilized in establishing TP-110-resistant cell lines (e.g., RPMI-8226/TP-110) to study P-glycoprotein (ABCB1) mediated drug-efflux pumps and evaluate cross-resistance profiles against chemotherapeutics like doxorubicin and paclitaxel [4].